[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid
Description
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyloxymethyl group and a fluorine atom. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-(cyclohexyloxymethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c15-12-7-10(6-11(8-12)14(16)17)9-18-13-4-2-1-3-5-13/h6-8,13,16-17H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDWGDQCXGMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid typically involves the following steps:
Bromination of 3-(Cyclohexyloxymethyl)-5-fluorobenzene: The starting material, 3-(Cyclohexyloxymethyl)-5-fluorobenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation and Borylation: The brominated intermediate is then subjected to lithiation using n-butyllithium, followed by borylation with a boronic acid derivative, such as triisopropyl borate, to yield the desired boronic acid compound.
Industrial Production Methods
While specific industrial production methods for [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Biaryl or Vinyl-Aryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors. Additionally, the fluorine atom in the compound can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid can be used in the production of advanced materials, such as polymers and electronic components. Its unique structural features allow for the development of materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom can influence the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxymethyl and fluorine substituents, making it less versatile in certain applications.
3-Fluorophenylboronic Acid: Similar to [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid but lacks the cyclohexyloxymethyl group, which can affect its reactivity and applications.
Cyclohexyloxymethylphenylboronic Acid: Lacks the fluorine atom, which can influence its biological activity and stability.
Uniqueness
The uniqueness of [3-(Cyclohexyloxymethyl)-5
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
